molecular formula C33H36F3N3O4 B12063899 Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester CAS No. 1638212-09-5

Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester

Cat. No.: B12063899
CAS No.: 1638212-09-5
M. Wt: 595.7 g/mol
InChI Key: OTBJKBLLHUELFC-XMMPIXPASA-N
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Description

Benzoic acid, 4-methyl-, 3-[7-cyano-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indol-1-yl]propyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core indole structure. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Propyl Ester: This step involves esterification, where the carboxylic acid group of benzoic acid reacts with an alcohol in the presence of an acid catalyst.

    Incorporation of the Trifluoroethoxy Group: This can be done through an etherification reaction, where the phenol group reacts with a trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoic acid moiety.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the cyano group can produce an amine derivative.

    Substitution: Substitution reactions can lead to various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It can also be used in the development of new biochemical assays.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and process aids.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance its binding affinity, while the cyano group may participate in hydrogen bonding or electrostatic interactions. The indole core can interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-methylbenzoic acid and 4-cyanobenzoic acid share structural similarities.

    Indole derivatives: Compounds such as 5-cyanoindole and 2,3-dihydroindole are structurally related.

    Trifluoroethoxy compounds: Molecules like 2,2,2-trifluoroethanol and its derivatives are similar in terms of functional groups.

Uniqueness

What sets this compound apart is the combination of these functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable tool in various research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

CAS No.

1638212-09-5

Molecular Formula

C33H36F3N3O4

Molecular Weight

595.7 g/mol

IUPAC Name

3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl 4-methylbenzoate

InChI

InChI=1S/C33H36F3N3O4/c1-23-8-10-26(11-9-23)32(40)42-16-5-14-39-15-12-27-19-25(20-28(21-37)31(27)39)18-24(2)38-13-17-41-29-6-3-4-7-30(29)43-22-33(34,35)36/h3-4,6-11,19-20,24,38H,5,12-18,22H2,1-2H3/t24-/m1/s1

InChI Key

OTBJKBLLHUELFC-XMMPIXPASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)C[C@@H](C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCCN2CCC3=C2C(=CC(=C3)CC(C)NCCOC4=CC=CC=C4OCC(F)(F)F)C#N

Origin of Product

United States

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